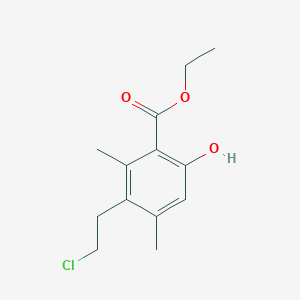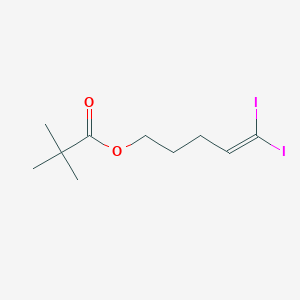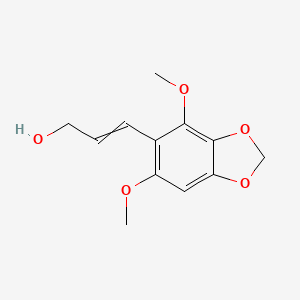
3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol: is a chemical compound belonging to the benzodioxole family This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a propenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of reactions involving catechol and methanol in the presence of an acid catalyst.
Substitution with Methoxy Groups: The benzodioxole ring is then substituted with methoxy groups using methyl iodide and a base such as potassium carbonate.
Attachment of the Propenol Side Chain: The final step involves the attachment of the propenol side chain through a reaction with propenol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptors on cell surfaces, triggering specific cellular responses. The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Comparison with Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- **3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-ch
Properties
CAS No. |
716343-76-9 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O5/c1-14-9-6-10-12(17-7-16-10)11(15-2)8(9)4-3-5-13/h3-4,6,13H,5,7H2,1-2H3 |
InChI Key |
FHTBHZMUOGZTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


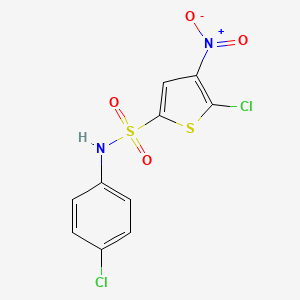
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
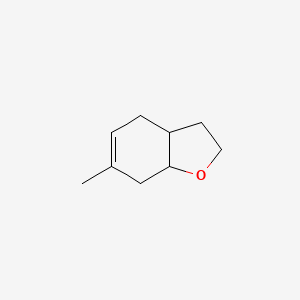
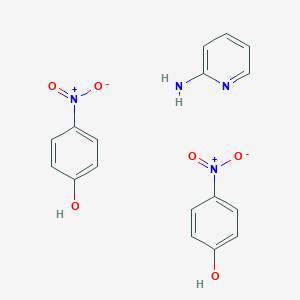
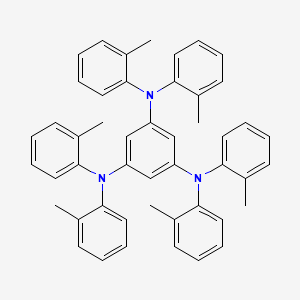
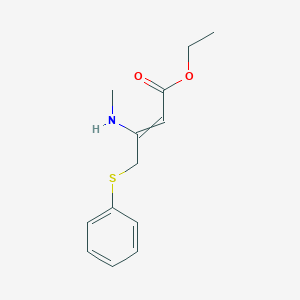
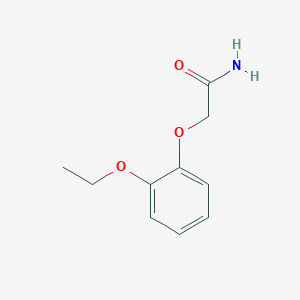
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
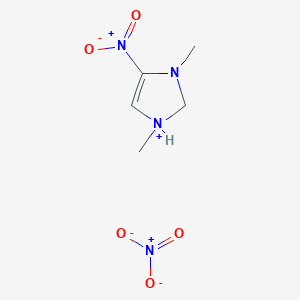
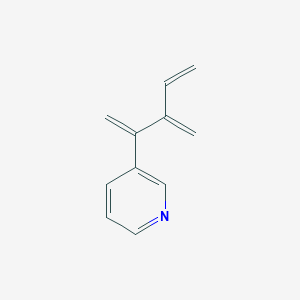
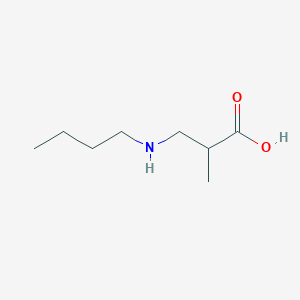
amino}phenol](/img/structure/B14216717.png)
